Structural Comparison to the Non-Halogenated Parent Compound
2-(m-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide (CAS 102585-44-4, MW 316.83 g/mol) contains an electron-withdrawing meta-chlorine substituent absent in the non-halogenated analog N-[2-(dimethylamino)ethyl]-2,2-diphenylacetamide (MW 282.4 g/mol) . The chlorine atom increases molecular weight by ~34 Da, alters the compound's lipophilicity (calculated LogP shift), and introduces a dipole moment that can affect both passive membrane permeability and receptor binding interactions. In analogous series such as phenylamino acetamide κ-opioid agonists, halogen substitution patterns are critical determinants of both receptor affinity and subtype selectivity [1]. Direct quantitative comparison of biological activity between these two compounds is not possible, as no published assay data exists for the chlorinated target compound.
| Evidence Dimension | Structural and Physiochemical Differentiation |
|---|---|
| Target Compound Data | MW = 316.83 g/mol; meta-Cl substitution present; C18H21ClN2O |
| Comparator Or Baseline | N-[2-(dimethylamino)ethyl]-2,2-diphenylacetamide (CAS not specified); MW = 282.4 g/mol; no halogen; C18H22N2O |
| Quantified Difference | ΔMW = 34.43 g/mol; introduction of meta-Cl group with electron-withdrawing effect |
| Conditions | Computational physiochemical comparison based on molecular formula; no biological assay available |
Why This Matters
The structural differentiation in halogenation pattern is a key driver of target binding and pharmacokinetics in this compound class, making these two analogs non-interchangeable from a procurement perspective.
- [1] Chu, G. H., Gu, M., Cassel, J. A., et al. Novel phenylamino acetamide derivatives as potent and selective kappa opioid receptor agonists. Bioorg. Med. Chem. Lett. (2007). View Source
